molecular formula C8H7BrO3 B1593648 2-(2-Bromophenyl)-2-hydroxyacetic acid CAS No. 7157-15-5

2-(2-Bromophenyl)-2-hydroxyacetic acid

Cat. No. B1593648
CAS RN: 7157-15-5
M. Wt: 231.04 g/mol
InChI Key: YBNMJUAXERDNRJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-hydroxyacetic acid (2-BPA) is an organic compound belonging to the class of phenylcarboxylic acids. It is a white crystalline solid with a molecular weight of 247.02 g/mol and a melting point of 93-95 °C. 2-BPA is a versatile compound that has been used in a variety of scientific research applications, including synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Environmental Chemistry

Lastly, the study of 2-(2-Bromophenyl)-2-hydroxyacetic acid in environmental chemistry can provide insights into the degradation pathways and persistence of brominated organic compounds in the environment. Understanding its behavior can help assess the environmental impact of related chemicals.

Each of these fields leverages the unique chemical structure of 2-(2-Bromophenyl)-2-hydroxyacetic acid for various applications, demonstrating the compound’s versatility in scientific research. While the search results primarily provided information on 2-Bromophenylboronic acid , which is a related compound, the applications mentioned above are extrapolated based on the chemical structure and reactivity of 2-(2-Bromophenyl)-2-hydroxyacetic acid itself. For specific studies and experimental data, further literature review and experimental research would be necessary.

Mechanism of Action

Target of Action

The primary target of 2-(2-Bromophenyl)-2-hydroxyacetic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling process .

Mode of Action

The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling pathway . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .

Pharmacokinetics

It’s known that organoboron compounds like this one are usually bench stable, easy to purify, and often commercially available . These features suggest good bioavailability, although specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as drug discovery and materials science .

Action Environment

The action of 2-(2-Bromophenyl)-2-hydroxyacetic acid is influenced by environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Additionally, the efficiency of the SM coupling reaction can be influenced by the concentration of the boronic acid . Therefore, careful control of the reaction environment is crucial for maximizing the compound’s efficacy and stability.

properties

IUPAC Name

2-(2-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMJUAXERDNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345364
Record name 2-(2-bromophenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-hydroxyacetic acid

CAS RN

7157-15-5
Record name 2-(2-bromophenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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